Methyl 4-chloro-6-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 4-chloro-6-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound belonging to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-6-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the reaction of ethyl acetoacetate with 4-chloroacetophenone in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-6-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can have significant biological activities.
Scientific Research Applications
Methyl 4-chloro-6-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly calcium channel blockers.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-6-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. In the case of its use as a calcium channel blocker, the compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to vasodilation and a decrease in blood pressure .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another dihydropyridine derivative with different substituents
Uniqueness
Methyl 4-chloro-6-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Methyl 4-chloro-6-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS Number: 1956328-45-2) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article consolidates findings from recent studies, focusing on its anticancer, antimicrobial, and other therapeutic potentials.
Property | Details |
---|---|
Molecular Formula | C₉H₁₀ClNO₃ |
Molecular Weight | 215.63 g/mol |
CAS Number | 1956328-45-2 |
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties . In vitro assays demonstrated its effectiveness against various cancer cell lines, including human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2).
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound using the MTT assay. The results are summarized in the following table:
Compound | Cell Line | IC₅₀ (µM) | Reference Compound (Harmine) IC₅₀ (µM) |
---|---|---|---|
Methyl 4-chloro-6-ethyl-2-oxo | HCT-116 | 2.40 ± 0.12 | 2.54 ± 0.82 |
Methyl 4-chloro-6-ethyl-2-oxo | HepG2 | 2.17 ± 0.83 | 2.54 ± 0.82 |
The compound exhibited comparable or superior activity to Harmine, indicating its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
In addition to its anticancer effects, methyl 4-chloro-6-ethyl-2-oxo has shown promising antimicrobial activity . A study assessed its efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).
Antibacterial Efficacy
The following table summarizes the antibacterial activity:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
---|---|
MRSA | 50 |
Pseudomonas aeruginosa | 100 |
The compound demonstrated a synergistic effect when combined with standard antibiotics, enhancing their efficacy against resistant strains .
The proposed mechanisms for the biological activities of methyl 4-chloro-6-ethyl-2-oxo include:
- Cell Cycle Arrest : Induces apoptosis in cancer cells by interfering with cell cycle progression.
- Inhibition of Enzymatic Activity : Acts as a competitive inhibitor for key enzymes involved in cancer cell metabolism.
- Synergistic Effects : Enhances the activity of existing antibiotics through combination therapies.
Properties
CAS No. |
1956328-45-2 |
---|---|
Molecular Formula |
C9H10ClNO3 |
Molecular Weight |
215.63 g/mol |
IUPAC Name |
methyl 4-chloro-6-ethyl-2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO3/c1-3-5-4-6(10)7(8(12)11-5)9(13)14-2/h4H,3H2,1-2H3,(H,11,12) |
InChI Key |
JTQPUXXLCLJJBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=O)N1)C(=O)OC)Cl |
Origin of Product |
United States |
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